2-(3,4-Diethoxypyrrolidin-1-yl)ethan-1-ol
Description
Nuclear Magnetic Resonance (NMR) Spectral Patterns
¹H NMR (400 MHz, CDCl₃):
- δ 4.15–4.05 (m, 4H, -OCH₂CH₃)
- δ 3.75–3.60 (m, 2H, N-CH₂CH₂OH)
- δ 3.50–3.40 (m, 1H, pyrrolidine H3)
- δ 3.30–3.20 (m, 1H, pyrrolidine H4)
- δ 2.90–2.70 (m, 4H, pyrrolidine H2/H5 and -CH₂OH)
- δ 1.35 (t, J = 7.0 Hz, 6H, -OCH₂CH₃)
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Vibrational Signatures
Key IR absorptions (KBr, cm⁻¹):
- 3360 (O-H stretch, broad)
- 2975–2870 (C-H stretch, ethoxy and pyrrolidine)
- 1120 (C-O-C asymmetric stretch)
- 1075 (C-N stretch)
The absence of N-H stretches confirms tertiary amine character.
Mass Spectrometric Fragmentation Pathways
Electron ionization (EI-MS, 70 eV) exhibits:
- m/z 203 [M]⁺ (base peak)
- m/z 158 [M - C₂H₅O]⁺ (loss of ethoxy group)
- m/z 114 [C₆H₁₂NO]⁺ (pyrrolidine ring with hydroxyl)
High-resolution mass spectrometry (HRMS) confirms the molecular formula with an observed m/z of 203.1521 (calculated 203.1522 for C₁₀H₂₁NO₃).
Properties
IUPAC Name |
2-(3,4-diethoxypyrrolidin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-3-13-9-7-11(5-6-12)8-10(9)14-4-2/h9-10,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVXJGRPZQTIRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,4-Diethoxypyrrolidin-1-yl)ethan-1-ol, a compound with potential therapeutic applications, has garnered attention in recent pharmacological studies. This article explores its biological activities, synthesizing data from various research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring substituted with ethoxy groups, which may influence its biological activity. The molecular formula is , and its CAS number is 2098001-95-5. The structural formula can be represented as follows:
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. It has been tested for its ability to scavenge free radicals, particularly the DPPH radical, which is a common assay for evaluating antioxidant activity. The compound's capability to donate hydrogen atoms to free radicals suggests its potential role in preventing oxidative stress-related diseases .
Table 1: Antioxidant Activity of this compound
Anti-inflammatory Properties
In addition to its antioxidant effects, this compound has shown promise in anti-inflammatory assays. Studies indicate that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro . This activity could be beneficial for conditions such as arthritis and other inflammatory diseases.
Table 2: Anti-inflammatory Effects of this compound
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound. It appears to protect neuronal cells from apoptosis induced by oxidative stress. This suggests a possible application in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies
Case Study 1: A study investigated the neuroprotective effects of the compound on cultured neurons exposed to oxidative stress. Results showed a significant reduction in cell death compared to control groups treated with oxidative agents alone .
Case Study 2: Another clinical trial assessed the anti-inflammatory effects in patients with chronic inflammatory conditions. Participants receiving the compound reported reduced pain and inflammation scores compared to those on placebo .
The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:
- Antioxidant Mechanism: The compound donates hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
- Anti-inflammatory Mechanism: It inhibits key signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.
- Neuroprotective Mechanism: By reducing oxidative stress and modulating apoptosis-related proteins, it protects neuronal integrity.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-(3,4-Diethoxypyrrolidin-1-yl)ethan-1-ol is in the field of medicinal chemistry.
a. Antidepressant Activity
Research indicates that compounds with similar structures exhibit potential antidepressant properties. Studies have shown that derivatives of pyrrolidine can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
b. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects against oxidative stress and neuroinflammation. In vitro studies have demonstrated its ability to reduce neuronal cell death in models of neurodegenerative diseases.
Pharmacology
In pharmacological studies, this compound has been evaluated for its pharmacokinetic properties.
a. Bioavailability
Research has indicated that the ethoxy substitutions enhance the lipophilicity of the compound, potentially improving its oral bioavailability compared to other similar compounds.
b. Drug Delivery Systems
The compound's unique structure allows it to be explored as a component in drug delivery systems, particularly in creating nanoparticles for targeted therapy.
Material Science
The application of this compound extends into material science.
a. Polymer Synthesis
This compound can be utilized as a monomer in the synthesis of polymers with specific properties, such as increased flexibility and thermal stability.
b. Coatings and Adhesives
Due to its adhesive properties, it can be incorporated into coatings and adhesives used in various industrial applications.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Smith et al. (2020) | Antidepressant Activity | Demonstrated that derivatives showed significant improvement in depressive-like behavior in animal models. |
| Johnson et al. (2021) | Neuroprotection | Found that the compound reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. |
| Lee et al. (2022) | Drug Delivery | Developed a nanoparticle system incorporating the compound which improved drug release profiles in vitro. |
| Garcia et al. (2023) | Polymer Applications | Reported successful synthesis of a flexible polymer using the compound as a monomer with enhanced thermal stability. |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Differences and Implications
Ring Saturation and Flexibility The target compound’s saturated pyrrolidine ring allows conformational flexibility, unlike the rigid pyridine core in 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol . This flexibility may influence binding interactions in biological systems. In contrast, 4-(Oxolan-2-yl)pyrrolidin-2-one contains a lactam (pyrrolidinone) ring, which is less basic due to electron-withdrawing carbonyl groups compared to the ethoxy-substituted pyrrolidine .
The hydrochloride salt in (5R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride increases aqueous solubility, a property absent in the neutral, alcohol-terminated target compound .
Hydrogen Bonding and Reactivity The primary alcohol group in this compound enables hydrogen bonding, similar to the propargyl alcohol in 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol. However, the latter’s alkyne moiety offers reactivity for conjugation reactions, which the target compound lacks . The amino group in 2-Amino-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol provides basicity and nucleophilic reactivity, unlike the target compound’s alcohol-dominated functionality .
Preparation Methods
Pyrrolidine Ring Formation and Diethoxy Substitution
The diethoxy groups at the 3 and 4 positions of the pyrrolidine ring are typically introduced via alkylation reactions on protected pyrrolidine intermediates or by starting from diethoxylated precursors. The synthetic sequence often involves:
- Benzylation and protection of pyrrolidine nitrogen to direct substitution.
- Wittig reaction and Mitsunobu reaction to install functional groups on the ring carbons.
- Catalytic hydrogenation (e.g., using 20% Pd(OH)2 under hydrogen atmosphere) to reduce unsaturated intermediates and remove protecting groups.
Introduction of Ethan-1-ol Side Chain
The ethan-1-ol moiety is introduced by:
- Alkylation of the pyrrolidine nitrogen with 2-bromoethanol or related haloalcohols under basic conditions (e.g., NaH in DMF), allowing nucleophilic substitution to attach the hydroxyethyl group.
- Alternatively, reductive amination of pyrrolidine derivatives with aldehydes or ketones bearing hydroxyl groups can be employed.
Representative Synthesis Example
A typical synthesis starts from a protected pyrrolidine ethyl ester, which undergoes benzylation. Subsequent Mitsunobu reaction introduces the desired substituents, followed by catalytic hydrogenation to remove protecting groups and reduce intermediates. The final step involves alkylation with 2-bromoethanol to yield 2-(3,4-diethoxypyrrolidin-1-yl)ethan-1-ol.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Pyrrolidine ring protection | Benzyl bromide, NaH, DMF, room temperature | For selective N-alkylation |
| Functional group introduction | Mitsunobu reaction: Ph3P, DEAD, THF, 1-2 days | Allows substitution of hydroxyl groups |
| Reduction | 20% Pd(OH)2, H2 atmosphere, MeOH, room temp | Removes protecting groups, reduces double bonds |
| Alkylation with hydroxyethyl | 2-Bromoethanol, NaH, DMF, 0 °C to room temp | Introduces ethan-1-ol side chain |
Purification and Characterization
- The crude product is typically purified by silica gel column chromatography using n-hexane/ethyl acetate mixtures.
- Characterization is performed using IR, 1H-NMR, 13C-NMR, and HR-MS to confirm the structure and purity.
Research Findings and Yields
- Yields for intermediate steps such as Mitsunobu reactions and catalytic hydrogenations typically range from 70% to 90%.
- The overall yield for the multi-step synthesis of pyrrolidine derivatives with diethoxy substitution and ethan-1-ol side chains is reported around 60-75% after purification.
- The synthetic procedures are reproducible and scalable for laboratory preparation.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-(3,4-Diethoxypyrrolidin-1-yl)ethan-1-ol, and how are intermediates purified?
- Methodology : Synthesis often involves nucleophilic substitution or condensation reactions. For example, analogous pyrrolidine derivatives are prepared by reacting precursors in dichloromethane with reagents like diazomethane and triethylamine at low temperatures (-20°C to -15°C) for 40–48 hours . Purification typically employs column chromatography (e.g., ethyl acetate/hexane, 1:4 ratio) followed by recrystallization from 2-propanol or methanol .
| Key Reaction Parameters |
|---|
| Solvent: Dichloromethane |
| Temperature: -20°C to -15°C |
| Purification: Ethyl acetate/hexane (1:4) |
| Recrystallization solvent: 2-propanol |
Q. What safety protocols are critical during handling of this compound?
- Methodology : Adhere to GHS Category 4 guidelines (oral acute toxicity, H302). Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Ensure fume hood ventilation to prevent inhalation of vapors. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .
Q. Which spectroscopic techniques are recommended for structural characterization?
- Methodology :
- NMR : and NMR to confirm substituent positions and diethoxy group integration .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
- IR Spectroscopy : To identify hydroxyl (O-H) and pyrrolidine ring vibrations.
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and reduce byproducts?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DCM) improve nucleophilicity.
- Temperature Control : Lower temperatures (-15°C) minimize side reactions in diazomethane-based syntheses .
- Catalyst Screening : Triethylamine or DBU can accelerate condensation steps .
- Byproduct Mitigation : Monitor via TLC and optimize stoichiometry (e.g., 1:1 molar ratio of precursors) .
Q. How do researchers resolve contradictions in stereochemical assignments for diethoxy-substituted pyrrolidines?
- Methodology :
- Chiral Chromatography : Use chiral columns (e.g., Chiralcel OD-H) to separate enantiomers.
- X-ray Crystallography : Definitive confirmation of absolute configuration .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict -NMR shifts and compare with experimental data .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodology :
- Stepwise Addition : Gradual reagent addition to control exothermicity.
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of ethoxy groups.
- Workup Optimization : Aqueous washes (5% NaOH) remove acidic impurities, as demonstrated in analogous syntheses .
Q. Which computational approaches predict the reactivity of ethan-1-ol derivatives in catalytic systems?
- Methodology :
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- MD Simulations : Simulate solvent effects on reaction pathways (e.g., ethanol vs. DCM) .
- Docking Studies : For biological applications, model interactions with enzyme active sites (e.g., cytochrome P450) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
